molecular formula C10H9N3O3 B14725485 4-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 13558-26-4

4-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B14725485
CAS No.: 13558-26-4
M. Wt: 219.20 g/mol
InChI Key: RLCGMJSSQRELIQ-UHFFFAOYSA-N
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Description

4-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring structure . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of heterogeneous catalysts to enhance the reaction rate and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

4-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the modulation of signaling cascades that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in both research and industrial contexts.

Properties

CAS No.

13558-26-4

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

4-amino-5-oxo-1-phenyl-4H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H9N3O3/c11-7-8(10(15)16)12-13(9(7)14)6-4-2-1-3-5-6/h1-5,7H,11H2,(H,15,16)

InChI Key

RLCGMJSSQRELIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=N2)C(=O)O)N

Origin of Product

United States

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